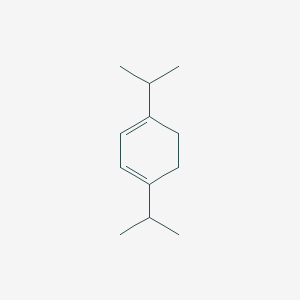

1,4-Di(propan-2-yl)cyclohexa-1,3-diene

Description

1,4-Di(propan-2-yl)cyclohexa-1,3-diene is a substituted cyclohexadiene featuring a conjugated 1,3-diene system with two isopropyl groups at the 1 and 4 positions. Its structure combines the electronic effects of conjugation with steric influences from the bulky isopropyl substituents. Conjugation in the cyclohexa-1,3-diene ring enhances stability and reactivity compared to non-conjugated isomers like cyclohexa-1,4-diene . The isopropyl groups may donate electrons through hyperconjugation, further modulating electronic properties, while introducing steric hindrance that impacts intermolecular interactions and regioselectivity in reactions .

Properties

CAS No. |

62088-33-9 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

1,4-di(propan-2-yl)cyclohexa-1,3-diene |

InChI |

InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,7,9-10H,6,8H2,1-4H3 |

InChI Key |

PQMYPFWGYZXWEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(CC1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(propan-2-yl)cyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclohexa-1,3-diene with propan-2-yl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(propan-2-yl)cyclohexa-1,3-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the diene into a fully saturated cyclohexane derivative.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

Oxidation: Ketones or alcohols depending on the oxidizing agent and reaction conditions.

Reduction: Fully saturated cyclohexane derivatives.

Substitution: Halogenated derivatives with varying degrees of substitution.

Scientific Research Applications

1,4-Di(propan-2-yl)cyclohexa-1,3-diene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Di(propan-2-yl)cyclohexa-1,3-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogues

Conjugation and Stability

- Cyclohexa-1,3-diene (Conjugated): The conjugated π-system delocalizes electrons, lowering energy and increasing stability. This is reflected in its higher thermal stability and reduced exothermicity during hydrogenation compared to non-conjugated analogues. For example, cyclohexa-1,3-diene has a hydrogenation enthalpy less negative than -240 kJ/mol, indicating stabilization due to conjugation .

- Cyclohexa-1,4-diene (Non-conjugated): Lacking conjugation, it is less stable and more reactive. The Birch reduction of benzene yields cyclohexa-1,4-diene, which readily oxidizes back to benzene, acting as a hydrogen donor in transfer hydrogenation .

- 1,4-Di(propan-2-yl)cyclohexa-1,3-diene : Retains conjugation but with steric effects from isopropyl groups. These substituents may slightly destabilize the compound due to steric strain but enhance electron density in the π-system via alkyl donation .

Table 1: Stability and Structural Features

| Compound | Conjugation | Substituents | Stability (Relative) |

|---|---|---|---|

| Cyclohexa-1,3-diene | Yes | None | High (Conjugation) |

| Cyclohexa-1,4-diene | No | None | Low (Non-conjugated) |

| This compound | Yes | 1,4-Di(isopropyl) | Moderate (Steric hindrance offsets conjugation benefits) |

Electronic Properties and Spectral Data

Conjugation significantly impacts UV absorption spectra:

- Cyclohexa-1,3-diene : Absorbs at 256 nm (ε = 10,000) due to extended conjugation .

- Cyclohexa-1,4-diene : Absorbs at 224 nm (ε = 32), characteristic of isolated double bonds .

- This compound : Expected to exhibit a bathochromic shift (longer λ_max) compared to unsubstituted 1,3-diene due to electron-donating isopropyl groups, enhancing conjugation. Extinction coefficients would remain high (ε > 10,000) .

Table 2: UV Absorption Characteristics

| Compound | λ_max (nm) | Extinction Coefficient (ε) |

|---|---|---|

| Cyclohexa-1,3-diene | 256 | 10,000 |

| Cyclohexa-1,4-diene | 224 | 32 |

| This compound | ~260–270 | ~8,000–12,000 (Inferred) |

Hydrogenation and Redox Behavior

- Cyclohexa-1,3-diene: Acts as a hydrogen donor but less effectively than 1,4-diene due to higher stability. Its conjugated system resists oxidation to benzene .

- Cyclohexa-1,4-diene : Readily donates hydrogen, oxidizing to benzene under mild conditions .

- This compound : Steric hindrance from isopropyl groups may slow hydrogen transfer, but electron donation could enhance redox activity in tailored environments.

Diels-Alder Reactivity

- Cyclohexa-1,3-diene: A reactive diene in Diels-Alder reactions due to conjugation. Used in synthesizing polycyclic compounds, e.g., basketane via Diels-Alder with 2,5-dibromo-1,4-benzoquinone .

- This compound: Isopropyl groups may sterically hinder dienophile approach, reducing reactivity. However, electron donation could activate the diene for electrophilic partners .

Q & A

Basic: What synthetic strategies are effective for preparing 1,4-di(propan-2-yl)cyclohexa-1,3-diene, and how can regioisomeric byproducts be minimized?

Answer:

The compound can be synthesized via [4+2] cycloaddition reactions between terminal alkynes and dienes (e.g., isoprene). However, regioisomer formation is a key challenge. For example, a reaction using 5-hexyn-1-ol and isoprene yielded three regioisomers (1,4-substituted cyclohexa-1,4-diene, 1,4-substituted cyclohexa-1,3-diene, and 1,3-substituted cyclohexa-1,4-diene) in a 74:19:7 ratio . To minimize byproducts:

- Optimize reaction conditions (temperature, catalyst, solvent polarity).

- Use chiral catalysts for enantioselective control.

- Employ 2D NMR (e.g., COSY, NOESY) to identify and quantify isomers .

Basic: How can UV-Vis spectroscopy distinguish between conjugated and non-conjugated diene systems in cyclohexadiene derivatives?

Answer:

Conjugated dienes (e.g., cyclohexa-1,3-diene) exhibit bathochromic shifts and higher extinction coefficients due to π-π* transitions. For example:

Advanced: How does the aromatic fluctuation index (FLU) compare to traditional aromaticity indices (HOMA, NICS) for cyclohexa-1,3-diene derivatives?

Answer:

The FLU index quantifies electron delocalization in π-systems, while HOMA (geometric) and NICS (magnetic) measure different aspects of aromaticity. For the series cyclohexane → benzene:

- Cyclohexa-1,3-diene exhibits partial conjugation but lacks full aromaticity (FLU ≈ 0.5, NICS(1) ≈ -2 ppm).

- Benzene shows full delocalization (FLU ≈ 0, NICS(1) ≈ -10 ppm).

FLU is particularly useful for non-planar or strained systems where traditional indices fail . Computational studies (DFT, CASSCF) are recommended to validate experimental findings .

Advanced: What mechanistic insights explain the preference for cyclohexa-1,4-diene over 1,3-diene in Birch reductions of aromatic systems?

Answer:

Birch reduction of benzene produces non-conjugated cyclohexa-1,4-diene due to thermodynamic control. Key factors:

- Kinetic vs. Thermodynamic Control : Initial electron-proton transfer steps favor 1,4-addition to minimize steric strain.

- Stabilization : Non-conjugated 1,4-diene avoids destabilizing antiaromaticity in transition states.

- Experimental Validation : Hydrogenation data show cyclohexa-1,3-diene is more stable (ΔH_hydrogenation = -240 kJ/mol for 1,4-diene vs. less negative for 1,3-diene) .

Advanced: How do hydroxyl radical (HO•) reaction kinetics vary between cyclohexa-1,3-diene and structurally similar terpenes?

Answer:

Relative rate coefficients (k) for HO• reactions:

| Compound | k (cm³·molecule⁻¹·s⁻¹) | Relative to Cyclohexa-1,3-diene |

|---|---|---|

| Cyclohexa-1,3-diene | 1.64 × 10⁻¹⁰ | 1.00 |

| trans-β-Farnesene | 1.74 × 10⁻¹⁰ | 1.06 ± 0.04 |

| α-Terpinene | 3.5 × 10⁻¹⁰ | 2.13 |

| Increased reactivity in terpenes is attributed to extended conjugation and allylic H-atom abstraction pathways . Use pulsed laser photolysis or smog chamber experiments to measure absolute k values. |

Advanced: What analytical challenges arise in characterizing radical intermediates of this compound, and how can ESR resolve them?

Answer:

Radical cations/anions of cyclohexadienes exhibit complex spin distributions. For example:

Advanced: How can computational modeling reconcile contradictions in reported regioselectivity of Diels-Alder reactions involving cyclohexa-1,3-diene?

Answer:

Discrepancies in regioselectivity (e.g., 1,4- vs. 1,3-adducts) arise from transition-state steric/electronic effects. Strategies:

- Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces.

- Analyze frontier molecular orbitals (HOMO-LUMO gaps) of diene/dienophile pairs.

- Compare computed activation barriers with experimental yields (e.g., 11% yield in basketane synthesis via Diels-Alder) .

Basic: What safety precautions are critical when handling cyclohexa-1,3-diene derivatives in photochemical reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.